The Physicochemical Profile and Synthetic Utility of (Tetrahydro-2H-thiopyran-4-yl)hydrazine Hydrochloride
The Physicochemical Profile and Synthetic Utility of (Tetrahydro-2H-thiopyran-4-yl)hydrazine Hydrochloride
Executive Summary
In modern medicinal chemistry, the strategic incorporation of saturated heterocyclic rings is a proven tactic for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. (Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride (CAS: 337359-79-2) serves as a critical dinucleophilic building block[1]. By providing a reactive hydrazine moiety tethered to a lipophilic, sulfur-containing thiane ring, this compound enables the rapid assembly of complex pyrazoles, pyrazolo-pyrimidines, and pyrrolidines. These downstream scaffolds are highly prized in the development of targeted therapeutics, including Cathepsin inhibitors[2], Phosphodiesterase 9 (PDE9) inhibitors[3], and Tankyrase inhibitors for oncology[4].
This technical guide provides a comprehensive analysis of the physicochemical properties, structural rationale, and validated synthetic methodologies associated with this essential building block.
Physicochemical Properties and CAS Data
Accurate physicochemical data is the foundation of robust assay development and synthetic planning. The hydrochloride salt form is specifically utilized to prevent the spontaneous oxidation and degradation that free hydrazines typically undergo under ambient conditions.
Table 1: Core Chemical and Physical Data
| Property | Value | Causality / Significance |
| Chemical Name | (Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride | Standard IUPAC nomenclature. |
| CAS Registry Number | 337359-79-2 | Unique identifier for the hydrochloride salt[1]. |
| Synonyms | (Thian-4-yl)hydrazine hydrochloride | Commonly used in legacy literature[1]. |
| Molecular Formula | C5H13ClN2S | Represents the 1:1 stoichiometry of the free base and HCl. |
| Molecular Weight | 168.688 g/mol | Low molecular weight ensures high atom economy in coupling reactions[1]. |
| InChI | InChI=1S/C5H12N2S.ClH/c6-7-5-1-3-8-4-2-5;/h5,7H,1-4,6H2;1H | Standardized structural representation[1]. |
| InChI Key | GKVKKLXPZUFGAC-UHFFFAOYSA-N | Hash for database indexing and structural verification[1]. |
| Physical State | Solid (typically crystalline powder) | The HCl salt provides a stable, easily weighable solid, unlike the oily free base. |
Structural and Mechanistic Rationale
The Thiane (Tetrahydrothiopyran) Ring
The substitution of a piperidine or tetrahydropyran ring with a tetrahydrothiopyran (thiane) ring is a classic bioisosteric replacement. Sulfur is larger and more polarizable than oxygen, which subtly alters the conformational equilibrium of the 6-membered ring. In drug design, the thiane ring often enhances lipophilicity (LogP) compared to its oxygen analog, improving membrane permeability. Furthermore, the thioether sulfur can participate in unique binding interactions (e.g., sulfur-aromatic interactions) within target enzyme active sites, such as the binding pockets of PDE9[3].
The Hydrazine Moiety
Hydrazines are potent alpha-effect dinucleophiles. The adjacent nitrogen atoms exhibit lone-pair repulsion, raising the energy of the HOMO and making the terminal nitrogen exceptionally nucleophilic. This allows (tetrahydro-2H-thiopyran-4-yl)hydrazine to readily attack 1,3-dielectrophiles (such as 1,3-diketones or β -keto esters) to form highly stable, substituted pyrazole rings[2].
Validated Synthetic Methodology
The synthesis of (tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride must be carefully controlled to prevent over-alkylation of the hydrazine and to ensure the correct oxidation state of the sulfur atom. The most reliable route is the reductive amination of tetrahydro-4H-thiopyran-4-one using a protected hydrazine, followed by deprotection.
Step-by-Step Protocol: Reductive Amination and Salt Formation
Objective: Synthesize the target compound while avoiding the formation of symmetric azines or over-reduced byproducts.
Reagents:
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Tetrahydro-4H-thiopyran-4-one (1.0 eq)
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tert-Butyl carbazate (Boc-hydrazine) (1.05 eq)
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Sodium cyanoborohydride (NaBH 3 CN) (1.2 eq)
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Glacial acetic acid (catalytic)
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4M HCl in Dioxane
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Solvents: Methanol (MeOH), Dichloromethane (DCM)
Procedure:
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Schiff Base Formation: Dissolve tetrahydro-4H-thiopyran-4-one and tert-butyl carbazate in anhydrous MeOH. Add a catalytic amount of glacial acetic acid to activate the ketone. Stir at room temperature for 2-4 hours.
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Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The disappearance of the ketone indicates complete conversion to the hydrazone intermediate.
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Reduction: Cool the reaction mixture to 0 °C. Slowly add NaBH 3 CN in portions. The use of NaBH 3 CN is critical here; it is stable in mildly acidic conditions and specifically reduces the protonated iminium/hydrazonium ion without reducing unreacted ketone.
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Workup of Protected Intermediate: After stirring for 12 hours at room temperature, quench with saturated aqueous NaHCO 3 . Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure to yield the Boc-protected hydrazine.
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Deprotection and Salt Formation: Dissolve the crude Boc-protected intermediate in a minimal amount of dry DCM. Cool to 0 °C and add an excess of 4M HCl in dioxane.
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Causality: The acidic environment cleaves the Boc group, releasing isobutylene gas and carbon dioxide.
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Self-Validation Check: Vigorous gas evolution will be observed. Once gas evolution ceases (typically 2-3 hours), the reaction is complete.
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Isolation: The target compound, (tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride, will precipitate as a white to off-white solid. Filter, wash with cold diethyl ether to remove organic impurities, and dry under a high vacuum.
Workflow Visualization: Synthesis Route
Caption: Step-by-step synthetic workflow for (tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride.
Downstream Applications: Heterocycle Assembly
The primary utility of (tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride is the synthesis of complex, nitrogen-rich heterocycles.
Pyrazolo-Pyrimidine Synthesis (Tankyrase & PDE9 Inhibitors)
In the development of Tankyrase inhibitors (relevant for Wnt pathway-driven cancers)[4] and PDE9 inhibitors (relevant for neurodegenerative diseases)[3], the hydrazine building block is condensed with highly functionalized electrophiles.
For example, reacting (tetrahydro-2H-thiopyran-4-yl)hydrazine with 2,4,6-trichloro-pyrimidine-5-carbaldehyde in the presence of a non-nucleophilic base (like DIPEA) in ethanol yields a 1-(tetrahydro-thiopyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine scaffold[4].
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Mechanistic Insight: The free base of the hydrazine is generated in situ by DIPEA. The more nucleophilic terminal nitrogen attacks the aldehyde, forming a hydrazone, while the internal secondary nitrogen subsequently displaces the adjacent chloride on the pyrimidine ring via an intramolecular S N Ar reaction, closing the pyrazole ring.
Workflow Visualization: Downstream Application
Caption: Application of the hydrazine building block in the synthesis of pyrazolo-pyrimidine drug scaffolds.
Conclusion
(Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride is a highly versatile, stable building block that bridges the gap between simple aliphatic rings and complex, biologically active heterocycles. By mastering its physicochemical behavior and the nuances of its synthetic handling—particularly the controlled reductive amination and subsequent condensation reactions—medicinal chemists can efficiently access novel chemical space for oncology and neurology targets.
References
- US Patent Office. "Novel proline derivatives." Patent US20100267722A1.
- World Intellectual Property Organization. "Pyrazolopyrimidone and pyrazolopyridone inhibitors of tankyrase." Patent WO2013182546A1.
- Eurasian Patent Organization. "Amino-heterocyclic compounds." Patent EA016510B1.
Sources
- 1. (Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride [cymitquimica.com]
- 2. US20100267722A1 - Novel proline derivatives - Google Patents [patents.google.com]
- 3. EA016510B1 - Amino-heterocyclic compounds - Google Patents [patents.google.com]
- 4. WO2013182546A1 - Pyrazolopyrimidone and pyrazolopyridone inhibitors of tankyrase - Google Patents [patents.google.com]
